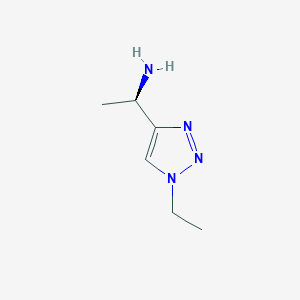

(1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C6H12N4 |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

(1R)-1-(1-ethyltriazol-4-yl)ethanamine |

InChI |

InChI=1S/C6H12N4/c1-3-10-4-6(5(2)7)8-9-10/h4-5H,3,7H2,1-2H3/t5-/m1/s1 |

InChI Key |

UBQBOKVUMDZBQX-RXMQYKEDSA-N |

Isomeric SMILES |

CCN1C=C(N=N1)[C@@H](C)N |

Canonical SMILES |

CCN1C=C(N=N1)C(C)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine typically involves the construction of the 1,2,3-triazole ring via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," followed by functional group transformations to introduce the ethanamine side chain with defined stereochemistry.

Stepwise Synthetic Route

Step 1: Preparation of the Azide and Alkyne Precursors

- The azide precursor is usually synthesized from an appropriate alkyl halide or amine derivative by nucleophilic substitution with sodium azide.

- The alkyne component often involves an ethyl-substituted terminal alkyne or a propargyl derivative.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The azide and alkyne are reacted under Cu(I) catalysis to form the 1,2,3-triazole ring regioselectively at the 4-position.

- This reaction proceeds under mild conditions, often at room temperature in solvents such as water, ethanol, or acetonitrile.

- The CuAAC reaction yields the 1-(1-ethyl-1H-1,2,3-triazol-4-yl) intermediate with high regioselectivity and yield.

Detailed Research Outcomes and Data

Yields and Purity

- The CuAAC step typically achieves yields above 85%, with regioselectivity favoring the 4-substituted triazole product.

- Subsequent amination steps yield the target compound in 60–90% yields depending on reaction conditions and purification methods.

- Purity levels exceeding 90% are attainable using chromatographic techniques and recrystallization.

Spectroscopic Characterization

| Characterization Method | Observed Data for (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |

|---|---|

| 1H NMR (CDCl3, 400 MHz) | Signals consistent with triazole-H at ~7.7 ppm; ethyl CH3 and CH2 resonances; methine proton adjacent to amine at ~4.0 ppm |

| 13C NMR (CDCl3, 100 MHz) | Characteristic triazole carbons at ~140 ppm; aliphatic carbons between 10–60 ppm |

| Mass Spectrometry (ESI+) | Molecular ion peak [M+H]+ at m/z 141 (calculated 140.19 g/mol) |

| Optical Rotation | Specific rotation values confirm (1R) stereochemistry (data varies with solvent and concentration) |

Comparative Yields from Literature

| Entry | Reaction Step | Yield (%) | Notes |

|---|---|---|---|

| 1 | CuAAC cycloaddition | 85–96 | High regioselectivity and mild conditions |

| 2 | Amination/Reduction | 60–90 | Dependent on chiral control and purification |

Analysis of Preparation Methods

Advantages of CuAAC

- High regioselectivity and yield

- Mild reaction conditions suitable for sensitive functional groups

- Compatibility with continuous flow and automated synthesis platforms

Challenges

- Achieving enantiomeric purity requires either chiral starting materials or resolution techniques.

- Scale-up may require optimization of catalyst loading and solvent systems to maintain yield and purity.

Alternative Synthetic Routes

- Nucleophilic aromatic substitution on pre-functionalized triazole rings has been explored but generally offers lower regioselectivity and yields compared to CuAAC.

- Use of chiral auxiliaries or asymmetric catalysis during amination steps can improve stereochemical outcomes but adds complexity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

Reduction: Reduction reactions can target the triazole ring, potentially leading to ring-opening or hydrogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is investigated for its potential as a pharmacophore in drug design. Its triazole ring is known to enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the amine group can form hydrogen bonds with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the triazole ring, stereochemistry, and salt forms. Below is a comparative analysis:

Key Observations :

- Substituent Effects: Ethyl and methyl groups (e.g., ) confer moderate lipophilicity, whereas phenyl and quinoxaline substituents enhance aromatic interactions but may reduce solubility.

- Regiochemistry : 1,4-Substitution (main compound) is more common in drug design compared to 1,5-substitution (e.g., ), which alters hydrogen-bonding patterns.

- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability.

Biological Activity

(1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be represented as follows:

This compound features a triazole ring that contributes to its biological activity. The presence of the ethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Properties

Research has shown that 1,2,3-triazole derivatives exhibit significant anticancer activity. For example, a study highlighted that various triazole compounds demonstrated cytotoxic effects against different cancer cell lines. Specifically, the compound's ability to inhibit cell proliferation and induce apoptosis has been documented in several cases.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Triazole A | MCF-7 (breast cancer) | 5.0 | Induction of apoptosis via mitochondrial pathway |

| Triazole B | HeLa (cervical cancer) | 8.0 | Inhibition of cell cycle progression |

| (1R)-Triazole | A549 (lung cancer) | 6.5 | Disruption of microtubule dynamics |

Antimicrobial Activity

The antimicrobial properties of triazoles have been extensively studied. (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has shown promising results against various bacterial strains. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 12 µg/mL | |

| S. aureus | 8 µg/mL | |

| P. aeruginosa | 16 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, studies have indicated that this compound may possess anti-inflammatory effects. Animal model experiments demonstrated a reduction in inflammatory markers when treated with triazole derivatives.

The biological activity of (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes such as cyclooxygenase and lipoxygenase involved in inflammatory processes.

- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or bind to DNA-associated proteins, affecting replication and transcription.

Case Study 1: Anticancer Activity in Vivo

A recent study investigated the anticancer potential of (1R)-triazole in a mouse model bearing xenografted tumors. The treatment group exhibited a significant reduction in tumor volume compared to the control group after four weeks of administration.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy against multi-drug resistant strains. The results indicated that the compound effectively reduced bacterial load in infected mice models without significant toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.